molecular formula C7H8BrNO3 B13788196 Ethyl 4-bromo-2-cyano-3-oxobutanoate

Ethyl 4-bromo-2-cyano-3-oxobutanoate

Cat. No.: B13788196
M. Wt: 234.05 g/mol
InChI Key: BUFHGEFKGPNKQO-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-3-oxobutanoate is an organic compound with the molecular formula C7H8BrNO3. It is a versatile intermediate used in various chemical syntheses, particularly in the preparation of pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromine atom, a cyano group, and a keto group, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-cyano-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with bromine in the presence of a base, such as sodium hydroxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes bromination to yield the desired product .

Another method involves the reaction of diketene with ethyl cyanoacetate in the presence of a base. This reaction also proceeds through an enolate intermediate, followed by bromination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination of ethyl acetoacetate. The process is carried out in a controlled environment to ensure high yield and purity of the product. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-2-cyano-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-cyano-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the cyano group make the compound highly reactive, allowing it to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-2-cyano-3-oxobutanoate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups makes it a valuable intermediate for the preparation of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries .

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

ethyl 4-bromo-2-cyano-3-oxobutanoate

InChI

InChI=1S/C7H8BrNO3/c1-2-12-7(11)5(4-9)6(10)3-8/h5H,2-3H2,1H3

InChI Key

BUFHGEFKGPNKQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=O)CBr

Origin of Product

United States

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